molecular formula C23H31N3O2 B13255715 Benzyl 1-[1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate

Benzyl 1-[1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate

Cat. No.: B13255715
M. Wt: 381.5 g/mol
InChI Key: FDSMVAYBOLCGMI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 1-[1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate involves multiple steps, including the formation of the pyrrole ring and the spirocyclic nonane structure. The specific synthetic routes and reaction conditions are proprietary and not widely published. general methods for synthesizing similar compounds often involve:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Spirocyclization: This step involves the formation of the spirocyclic nonane structure, which can be achieved through intramolecular cyclization reactions.

Industrial Production Methods

Industrial production methods for such complex compounds are often optimized for yield and purity. These methods may involve:

    Automated Synthesis: Using automated synthesizers to precisely control reaction conditions and improve reproducibility.

    Purification Techniques: Employing advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 1-[1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Benzyl halides (e.g., benzyl chloride) in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkanes or alcohols.

    Substitution: Benzyl-substituted derivatives.

Scientific Research Applications

Benzyl 1-[1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, although it is not yet approved for medical use.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 1-[1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 1-[1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate is unique due to its specific spirocyclic structure and the presence of both pyrrole and benzyl groups. This combination of structural features may confer unique chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

Benzyl 1-[1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate (CAS Number: 2060040-57-3) is a complex heterocyclic compound characterized by its unique diazaspiro structure. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H31N3O2C_{23}H_{31}N_{3}O_{2} with a molecular weight of 381.5 g/mol. The compound features a spiro structure that incorporates a benzyl group and a pyrrole ring, contributing to its distinctive chemical properties and biological activities.

PropertyValue
Molecular Formula C23H31N3O2
Molecular Weight 381.5 g/mol
CAS Number 2060040-57-3

Research indicates that this compound interacts with various biological targets, influencing cellular processes through several mechanisms:

  • Enzyme Interaction : The compound has been shown to bind to specific enzymes, potentially inhibiting or activating their activity. This includes interactions with cytochrome P450 enzymes, which are crucial for drug metabolism.
  • Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that this compound may exhibit activity against bacteria and fungi by disrupting their growth mechanisms.
  • Gene Expression Modulation : The compound may influence gene expression by interacting with transcription factors or regulatory proteins, impacting cellular proliferation and differentiation pathways .

Antitumor Activity

Recent studies have highlighted the antitumor potential of related diazaspiro compounds in xenograft models. For instance, a derivative exhibited dose-dependent antitumor effects in an NCI-H1373 xenograft mouse model, indicating that this compound may also possess similar properties .

Anticonvulsant Properties

Investigations into the structure-activity relationship of benzyl derivatives have revealed significant anticonvulsant activity in models of neuropathic pain and seizures. This suggests that the compound could be further explored for its neuroprotective effects .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of related compounds:

  • Study on Antimicrobial Effects : A study demonstrated that benzyl derivatives showed high activity against Gram-positive bacteria and moderate activity against Gram-negative strains, supporting the potential use of this compound in antimicrobial therapies .
  • Cancer Research : In vivo studies indicated that compounds with similar structures exhibit significant metabolic stability and anticancer efficacy, reinforcing the need for further exploration of this compound in cancer treatment paradigms .

Properties

Molecular Formula

C23H31N3O2

Molecular Weight

381.5 g/mol

IUPAC Name

benzyl 3-[1-(2-methylpropyl)pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate

InChI

InChI=1S/C23H31N3O2/c1-18(2)14-25-11-8-20(15-25)21-23(17-24-21)9-12-26(13-10-23)22(27)28-16-19-6-4-3-5-7-19/h3-8,11,15,18,21,24H,9-10,12-14,16-17H2,1-2H3

InChI Key

FDSMVAYBOLCGMI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=CC(=C1)C2C3(CCN(CC3)C(=O)OCC4=CC=CC=C4)CN2

Origin of Product

United States

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